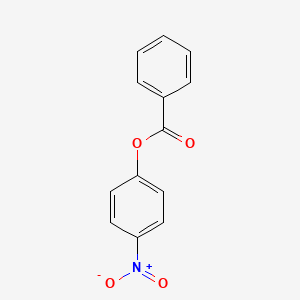

4-Nitrophenyl benzoate

Description

Historical Context and Early Research on 4-Nitrophenyl Benzoate (B1203000)

The study of p-nitrophenyl esters, including 4-Nitrophenyl benzoate, has a rich history rooted in the development of physical organic chemistry and enzymology. The presence of the electron-withdrawing nitro group makes the ester bond susceptible to nucleophilic attack, a feature that early researchers recognized and utilized. This reactivity made p-nitrophenyl esters ideal for studying reaction kinetics and mechanisms. diva-portal.org One of the early and common methods for synthesizing this compound and its derivatives involves the esterification of a substituted benzoyl chloride with p-nitrophenol in the presence of a base like triethylamine (B128534). rsc.org

Early research often employed this compound and similar esters to investigate the principles of ester hydrolysis. These studies were foundational in understanding how changes in substrate structure affect reaction rates, leading to the development of concepts like the Hammett equation, which correlates reaction rates with substituent constants. semanticscholar.orgacs.org The release of the yellow-colored 4-nitrophenoxide ion upon hydrolysis provided a convenient spectrophotometric handle to monitor reaction progress, a technique that remains widely used today. semanticscholar.org

Significance of this compound as a Model Substrate in Mechanistic Studies

The utility of this compound as a model substrate is particularly evident in the field of enzyme kinetics and mechanistic elucidation. Its well-defined structure and predictable reactivity have made it a staple in the characterization of hydrolytic enzymes such as esterases and lipases. nih.gov

Detailed research findings:

Enzyme-catalyzed Hydrolysis: Numerous studies have utilized this compound to probe the catalytic mechanisms of various enzymes. For instance, researchers have investigated the hydrolysis of a series of para-substituted this compound esters by enzymes like trypsin, lipase (B570770), and nattokinase. semanticscholar.org By observing the rate of 4-nitrophenol (B140041) release, they can deduce kinetic parameters and gain insights into the enzyme's active site and catalytic strategy. semanticscholar.org In one study, chimeric lipases were shown to specifically catalyze the hydrolysis of this compound, highlighting its utility in screening for enzyme specificity. nih.gov

Linear Free-Energy Relationships (LFERs): this compound and its derivatives are frequently used to establish Linear Free-Energy Relationships, such as the Hammett and Taft equations. These relationships provide a quantitative understanding of how electronic and steric effects of substituents on the benzoate ring influence the rate of hydrolysis. semanticscholar.org For example, a study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates revealed non-linear Hammett plots, which were successfully analyzed using the Yukawa-Tsuno equation, indicating stabilization of the ground state through resonance. psu.edu

Micellar Catalysis: The hydrolysis of this compound has also been extensively studied in micellar systems. Cationic micelles have been shown to catalyze the hydrolysis by stabilizing the tetrahedral intermediate formed during the reaction. researchgate.net This has provided a model for understanding reaction dynamics in organized assemblies, which can mimic aspects of enzymatic catalysis.

Interactive Data Table: Kinetic Parameters for Enzyme-Catalyzed Hydrolysis of this compound Analogs

| Enzyme | Substrate | kcat/Km (L·min⁻¹·mmol⁻¹) | Research Focus |

| Chimeric Lipase TrL17 | This compound | 363.88 ± 15.83 | Investigating substrate specificity of engineered lipases. nih.gov |

| Trypsin | This compound | Not specified | Studying electronic effects on enzymatic hydrolysis using Hammett plots. semanticscholar.org |

| Lipase | This compound | Not specified | Comparing electronic effects on hydrolysis kinetics across different enzymes. semanticscholar.org |

| Nattokinase | This compound | Not specified | Elucidating catalytic mechanisms through Linear Free-Energy Relationships. semanticscholar.org |

Current Research Trends and Emerging Applications of this compound

While retaining its importance in fundamental mechanistic studies, this compound is also finding applications in more contemporary areas of chemical research.

Detailed research findings:

Organic Synthesis and Materials Science: this compound serves as a building block in organic synthesis for more complex molecules. angenechemical.com Its derivatives are being explored for applications in materials science. For example, certain this compound derivatives with long alkoxy chains have been shown to exhibit liquid crystalline properties, which are of interest for developing new display technologies and sensors. researchgate.net

Radiolabelling for PET Imaging: A significant emerging application is in the field of medical imaging. 4-Nitrophenyl esters are being used as synthons for the indirect radiofluorination of biomolecules for Positron Emission Tomography (PET). nih.govrsc.org Specifically, 4-nitrophenyl esters of [¹⁸F]fluorobenzoate have been shown to be stable and effective for acylating biomolecules, offering a rapid, one-step method for preparing radiolabeled compounds. nih.govrsc.org

Biosensor Development: The enzymatic hydrolysis of this compound and related esters, which releases a colored product, is a principle that can be adapted for biosensor applications. nih.gov While direct use in complex environmental samples might be limited, the concept is applied in laboratory settings for high-throughput screening of enzyme libraries or for detecting enzyme inhibitors. nih.govnih.gov

Interactive Data Table: Emerging Applications of this compound

| Application Area | Specific Use | Key Finding |

| Materials Science | Precursor for liquid crystals | 4-nitrophenyl 4-(4-alkoxybenzoyloxyphenyl)benzoates exhibit smectic A phases, useful for developing new materials. researchgate.net |

| Radiochemistry | Synthon for [¹⁸F] radiolabelling | PNP esters of [¹⁸F]fluorobenzoate are stable and efficient for one-step radiolabelling of biomolecules for PET imaging. nih.govrsc.org |

| Organic Synthesis | Intermediate for complex molecules | Serves as a versatile building block for preparing various derivatives through nucleophilic substitution and esterification. angenechemical.com |

| Biocatalysis | Substrate for enzyme engineering | Chimeric lipases have been engineered to show high specificity for this compound, aiding in the development of tailored biocatalysts. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKZBFFLCONHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061353 | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-22-8 | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S92HK2U8Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 Nitrophenyl Benzoate

Esterification Reactions for 4-Nitrophenyl Benzoate (B1203000) Synthesis

Esterification represents the most direct and common route for synthesizing 4-nitrophenyl benzoate. This class of reactions involves forming the ester by combining an appropriate benzoyl derivative with 4-nitrophenol (B140041).

The acylation of 4-nitrophenol with benzoyl chloride is a widely utilized method for the preparation of this compound. researchgate.netchemicalbook.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts the proton from the hydroxyl group, yielding hydrogen chloride as a byproduct and the desired ester, this compound. libretexts.org

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the HCl byproduct and to convert the 4-nitrophenol into the more nucleophilic 4-nitrophenoxide ion, thereby increasing the reaction rate. libretexts.orgrasayanjournal.co.in

While benzoyl chloride is a common reagent, other acylating agents and conditions can be employed for the synthesis of this compound.

Acid Anhydrides: Benzoyl anhydride (B1165640) can be used in place of benzoyl chloride. The reaction with 4-nitrophenol proceeds similarly but is generally slower and may require heating. The byproduct in this case is benzoic acid. libretexts.org

Catalytic Approaches: Modern synthetic methods focus on improving efficiency and sustainability. Titanium dioxide (TiO2) has been demonstrated as an effective and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions. This method offers high yields and avoids the use of potentially hazardous solvents.

Activated Benzoic Acids: In some contexts, particularly in biochemical applications, benzoic acid can be "activated" using coupling agents to facilitate esterification with 4-nitrophenol. This approach is common in peptide synthesis and can be adapted for the formation of these activated esters. rsc.orgnih.gov

The choice of reagent and conditions often depends on the desired scale, purity requirements, and environmental considerations of the synthesis.

Achieving high yield and purity is a critical aspect of synthesizing this compound. Several factors influence the outcome of the esterification reaction.

Yield Optimization:

Stoichiometry and Reagents: Using a slight excess of the more valuable or limiting reagent can drive the reaction to completion. The choice of a highly reactive acylating agent like benzoyl chloride generally leads to higher yields compared to less reactive alternatives. rsc.orgnih.gov

Purity Enhancement:

Work-up Procedures: After the reaction is complete, a series of washing steps are crucial for removing byproducts and unreacted starting materials. Washing the organic layer with a sodium hydroxide solution removes unreacted 4-nitrophenol, while a sodium bicarbonate wash removes residual benzoyl chloride and any benzoic acid formed.

Purification Techniques: The primary methods for purifying the crude this compound product are recrystallization and column chromatography. Recrystallization is particularly effective for this compound, as the p-nitrophenyl esters are often crystalline solids that can be readily purified from an appropriate solvent system. rsc.orgnih.gov

Table 1: Comparison of Esterification Methods for Phenyl Ester Synthesis

| Method | Acylating Agent | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Acylation | 4-Substituted Benzoyl Chloride | Methylene Chloride | 75-96% | researchgate.netsemanticscholar.org |

| Catalytic Acylation | Benzoyl Chloride | TiO2, Solvent-Free, 25°C | 92% | |

| Catalytic Acylation | Benzoyl Chloride | TiO2, with Solvent, 25°C | < 50% | |

| Esterification | 4-Iodobenzoic Acid & 4-Nitrophenol | Standard Esterification | Very High | rsc.orgnih.gov |

Nitration Reactions for this compound Synthesis

An alternative synthetic strategy involves introducing the nitro group onto a pre-existing phenyl benzoate molecule. This approach relies on the principles of electrophilic aromatic substitution.

The nitration of phenyl benzoate can yield this compound as the major product. vedantu.comcollegedunia.com This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO2+) acts as the electrophile. The regioselectivity of the reaction is governed by the electronic effects of the benzoate substituent (-O-CO-Ph) on the two aromatic rings.

The ester group is complex:

The carbonyl group (-C=O) is an electron-withdrawing group, which deactivates the benzene (B151609) ring to which it is directly attached (the benzoyl ring). vedantu.com

The ester oxygen atom, attached to the other ring (the phenoxy ring), has lone pairs of electrons that it can donate through resonance. This makes the phenoxy group an activating, ortho, para-directing group. vedantu.comcollegedunia.com

Consequently, the electrophilic attack by the nitronium ion occurs preferentially on the activated phenoxy ring. vedantu.com Due to the significant steric hindrance posed by the large benzoyl group, the para-position is strongly favored over the ortho-positions, leading to this compound as the major isomeric product. collegedunia.comdoubtnut.com

Precise control over the electrophilic attack is essential to maximize the yield of the desired product and minimize the formation of byproducts, such as dinitrated compounds.

Generation of the Electrophile: The nitronium ion (NO2+) is typically generated in situ by reacting concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. ma.eduaiinmr.comchegg.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. aiinmr.com

Temperature Control: Aromatic nitration is a highly exothermic reaction. The temperature must be carefully controlled to prevent unwanted side reactions, particularly multiple nitrations. chegg.com Reactions are often conducted at low temperatures (e.g., 0-10 °C) using an ice bath to manage the reaction rate and enhance selectivity. ma.eduyoutube.com Maintaining a low temperature ensures that the substitution primarily occurs only once. youtube.comgrabmyessay.com

Reagent Concentration: The ratio and concentration of nitric acid and sulfuric acid can be adjusted to control the concentration of the nitronium ion, thereby influencing the reaction's vigor and the potential for side product formation. chegg.com

By carefully managing these parameters, the electrophilic attack can be directed to selectively form this compound from the nitration of phenyl benzoate.

Table 2: Regioselectivity in the Nitration of Phenyl Benzoate

| Ring Attacked | Substituent Effect of -O-CO-Ph | Position of Nitration | Major Product | Reference |

|---|---|---|---|---|

| Benzoyl Ring | Deactivating (electron-withdrawing) | Meta (minor) | 3-Nitrophenyl benzoate (minor) | vedantu.com |

| Phenoxy Ring | Activating (electron-donating) | Ortho, Para | 2-Nitrophenyl benzoate (minor), This compound (major) | vedantu.comcollegedunia.comdoubtnut.com |

Catalytic Approaches in this compound Synthesis

The synthesis of this compound has evolved from traditional methods to more sophisticated and efficient catalytic strategies. These modern approaches aim to improve reaction yields, selectivity, and sustainability.

Novel Catalysts for Ester Bond Formation

Recent advancements in chemical synthesis have introduced a variety of novel catalysts for the formation of the ester bond in this compound, moving beyond classical acid or base catalysis. Photocatalysis has emerged as a significant tool, with visible-light-induced methods enabling the synthesis of this compound from phenols and aldehydes through a self-propagating radical reaction. Another innovative approach involves a nickel-catalyzed photochemical dehydrogenative esterification, which utilizes an iridium-based photocatalyst in conjunction with a bromide anion cocatalyst to facilitate the reaction between phenols and aliphatic aldehydes. These methods highlight a trend towards more energy-efficient and novel activation strategies in ester synthesis.

Alternative reagents and conditions for the esterification of 4-nitrophenol have also been explored to offer advantages in reactivity, selectivity, or milder reaction conditions. One such alternative is the use of benzoic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method, known as Steglich esterification, activates the carboxylic acid to facilitate the formation of the ester bond.

| Catalyst/Method | Reactants | Key Features |

| Visible-light-induced photocatalysis | Phenols and aldehydes | Proceeds via a self-propagating radical reaction. |

| Nickel-catalyzed photochemical dehydrogenative esterification | Phenols and aliphatic aldehydes | Utilizes an iridium-based photocatalyst and a bromide anion cocatalyst. |

| Steglich Esterification | 4-Nitrophenol and benzoic acid | Employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). |

Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of this compound. These principles focus on maximizing atom economy, using safer solvents, and reducing energy consumption. nih.gov One greener approach involves the use of microwave irradiation, which can accelerate reaction times and improve yields. nih.gov For instance, the nitration of phenol (B47542), a key step in forming a precursor to this compound, can be carried out efficiently using microwave heating with reagents like calcium nitrate (B79036) in glacial acetic acid, avoiding the need for strong acids like nitric and sulfuric acid. wjpmr.com The use of solid, reusable catalysts is another tenet of green chemistry that is being explored. nih.gov Furthermore, employing biocatalysts, such as enzymes, in organic synthesis aligns with green chemistry goals by reducing waste and eliminating the need to isolate intermediates. semanticscholar.org

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. nih.gov | Faster reaction times, increased yields, and avoidance of harsh reagents. wjpmr.com |

| Biocatalysis | Employment of enzymes to catalyze the reaction. semanticscholar.org | Reduces waste, eliminates the need for intermediate isolation, and often proceeds under mild conditions. semanticscholar.org |

| Safer Reagents | Substitution of hazardous chemicals with more environmentally benign alternatives. nih.gov | Minimizes the generation of toxic waste and improves overall safety. wjpmr.com |

Advanced Synthetic Strategies for Substituted 4-Nitrophenyl Benzoates

The synthesis of substituted 4-nitrophenyl benzoates is crucial for investigating reaction mechanisms and developing new chemical compounds with tailored properties. Advanced synthetic strategies focus on the precise control of substitution patterns to modulate the electronic and steric characteristics of the molecule.

Synthesis of Para-Substituted this compound Esters for Kinetic Studies

Para-substituted this compound esters are frequently synthesized to study the kinetics of reactions such as enzymatic and alkaline hydrolysis. semanticscholar.orgresearchgate.net A common method for their synthesis involves the reaction of a para-substituted benzoyl chloride with 4-nitrophenol in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. The resulting esters can be purified by washing and recrystallization, often yielding high-purity products with yields ranging from 75-96%. The hydrolysis of these esters can be conveniently monitored spectrophotometrically by tracking the release of the yellow-colored 4-nitrophenolate (B89219) ion. semanticscholar.org This allows for the construction of Hammett plots, which provide valuable insights into the reaction's rate-determining step and the sensitivity of the reaction to the electronic effects of the substituents. semanticscholar.org

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The incorporation of various electron-withdrawing and electron-donating groups at the para-position of the benzoate ring is a key strategy in mechanistic studies. semanticscholar.org These substituents systematically alter the electronic properties of the ester, which in turn affects its reactivity. semanticscholar.org For example, in studies of enzymatic hydrolysis, a range of substituents from the strongly electron-withdrawing nitro group to the strongly electron-donating methoxy (B1213986) group have been utilized. semanticscholar.org

The effect of these substituents on reaction rates can be quantified using the Hammett equation, which relates the reaction rate to the substituent's electronic character. semanticscholar.org For instance, studies have shown that the rate of enzymatic hydrolysis can be influenced by these substituents, with some enzymes being more sensitive to these electronic effects than others. semanticscholar.org

| Substituent | Chemical Formula | Hammett Constant (σpara) | Classification |

| Nitro | -NO2 | 0.778 | Electron-Withdrawing |

| Bromo | -Br | 0.232 | Electron-Withdrawing |

| Chloro | -Cl | 0.227 | Electron-Withdrawing |

| Fluoro | -F | 0.062 | Electron-Withdrawing |

| Hydrogen | -H | 0.000 | Reference |

| Methyl | -CH3 | -0.170 | Electron-Donating |

| Methoxy | -OCH3 | -0.268 | Electron-Donating |

This table is based on data from studies investigating Hammett linear free-energy relationships. semanticscholar.org

Synthetic Applications of this compound as an Intermediate

This compound is a versatile chemical compound that serves as a key intermediate in the synthesis of a variety of organic molecules. biosynth.com Its utility stems from the presence of the 4-nitrophenoxy group, which is an excellent leaving group. This characteristic makes the compound an effective acylating agent, allowing for the transfer of the benzoyl group to nucleophiles such as amines and alcohols. This reactivity is central to its application in the synthesis of more complex molecules in various industrial fields.

Intermediate in Pharmaceutical Synthesis

The primary role of this compound and related 4-nitrophenyl esters in pharmaceutical synthesis is as an activated precursor for the formation of amide bonds. The creation of amide linkages is one of the most fundamental reactions in medicinal chemistry, as this bond is the cornerstone of peptides and proteins.

In this context, this compound acts as a benzoylating agent. The ester is stable enough to be handled and stored, yet sufficiently reactive to undergo aminolysis (reaction with an amine) under mild conditions to form a benzanilide (B160483) (an N-phenylbenzamide) and release the 4-nitrophenolate anion. slideshare.net This reaction is particularly valuable in the synthesis of complex biomolecules and active pharmaceutical ingredients (APIs).

A significant application of this chemistry is in the field of medical imaging, specifically for Positron Emission Tomography (PET). google.com Activated 4-nitrophenyl esters are used to create radiolabelled synthons, which are then attached to biomolecules. For example, a fluorine-18 (B77423) (¹⁸F) labeled 4-fluorobenzoate (B1226621) synthon, activated as a 4-nitrophenyl ester, can be used to tag peptides or other targeting molecules. ftstjournal.com This allows for the non-invasive imaging of biological processes at the molecular level, which is crucial for diagnosis and drug development. The stability and reactivity of the 4-nitrophenyl ester make it superior to other activated esters in these multi-step radiochemical syntheses. google.comftstjournal.com

| Application Area | Role of this compound | Key Reaction | Example Product Class |

|---|---|---|---|

| Peptide Synthesis | Activated ester for amide bond formation | Aminolysis | Peptides and peptidomimetics |

| Medical Imaging (PET) | Precursor for radiolabelled synthons | Acylation of biomolecules | ¹⁸F-labelled radiopharmaceuticals |

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, this compound serves as an intermediate for the synthesis of active ingredients, particularly fungicides and herbicides. Its function as a benzoylating agent is again central to its utility.

One key application is in the synthesis of benzanilides. Benzanilide and its derivatives are known to possess fungicidal and acaricidal (pesticide that kills ticks and mites) properties. slideshare.netgoogle.com The synthesis of benzanilide can be achieved by reacting an aniline (B41778) with a benzoylating agent. While benzoyl chloride is commonly used, this compound represents an alternative, often with milder reaction conditions, for transferring the benzoyl group to the aniline nitrogen. The resulting benzanilide scaffold can then be further modified to produce a range of pesticides. nih.gov

Another innovative application of nitrophenyl esters in agrochemistry is in the development of controlled-release formulations. ijrpr.com Carboxylic acid herbicides, such as dicamba (B1670444) and 2,4-D, can be converted into their 4-nitrophenyl esters. These esters are less water-soluble and less volatile than the parent acid or its simple alkyl esters. ijrpr.com When applied to the soil, the ester slowly hydrolyzes, releasing the active herbicide over time. This controlled release minimizes environmental runoff and off-site movement (e.g., via volatilization) that can damage neighboring crops, while extending the duration of weed control.

| Application Area | Role of this compound | Key Reaction | Example Product/Use |

|---|---|---|---|

| Fungicide/Acaricide Synthesis | Intermediate for benzanilide synthesis | Aminolysis (Benzoylation of anilines) | Benzanilide-based fungicides |

| Herbicide Formulation | Forms a labile ester for slow release | Esterification | Controlled-release formulations of auxin herbicides |

Role in Dye Chemistry

The direct role of this compound as a primary intermediate in the synthesis of common dyes, such as azo dyes, is not well-documented. The predominant synthetic route for azo dyes, which constitute the largest class of synthetic colorants, involves two main steps: diazotization and azo coupling. justia.com This process starts with a primary aromatic amine (the diazo component), which is converted to a diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component (such as a phenol or another aniline) to form the characteristic azo (-N=N-) linkage. google.com

This compound does not fit into this synthetic scheme as either a diazo or a coupling component. However, the structural motifs of "nitrophenyl" and "benzoate" are found in various dye molecules. For instance, disperse dyes, used for coloring synthetic fabrics like polyester, can feature a 4-nitrophenyl group as part of the chromophore, which is typically derived from the diazotization of 4-nitroaniline. ijrpr.comnih.gov

The function of this compound would be as a benzoylating agent. In principle, it could be used to introduce a benzoate group onto a pre-formed dye molecule that contains a nucleophilic site (e.g., a hydroxyl or amino group). This modification could be used to alter the dye's properties, such as its solubility, affinity for a particular fabric (substantivity), or lightfastness. While chemically feasible, this application as a post-synthesis modification agent for dyes is not a widespread or primary use cited in chemical literature. The synthesis of a complex dye named "p-nitrophenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate" has been reported, but its synthesis involves the esterification of a complex azo-containing benzoic acid with a complex azo-containing phenol, rather than using this compound as a starting intermediate. researchgate.net

| Component | Typical Chemical Class | Role in Azo Dye Synthesis | Example |

|---|---|---|---|

| Diazo Component | Primary Aromatic Amine | Forms the diazonium salt | 4-Nitroaniline |

| Coupling Component | Phenols or Aromatic Amines | Attacked by the diazonium salt to form the azo bridge | Phenol, N,N-Dimethylaniline |

Reaction Mechanisms and Kinetics of 4 Nitrophenyl Benzoate Transformations

Nucleophilic Substitution Reactions of 4-Nitrophenyl Benzoate (B1203000)

4-Nitrophenyl benzoate is a reactive ester frequently employed in mechanistic studies due to the good leaving group character of the 4-nitrophenoxide ion. Its reactions with various nucleophiles provide fundamental insights into acyl transfer processes. These reactions are critical in both biological systems and synthetic organic chemistry. researchgate.netkoreascience.kr

The mechanism of acyl transfer reactions involving this compound has been a subject of extensive investigation, with studies often focusing on whether the reaction proceeds through a concerted or a stepwise pathway. koreascience.krpsu.edu Evidence from substituent and isotope effect studies suggests that carbonyl acyl group transfer reactions often have a concerted ANDN (association-dissociation nucleophilic) mechanism when the nucleophile and leaving group are weakly basic. psu.edu However, for many nucleophiles, the reaction is proposed to proceed via a stepwise mechanism involving a tetrahedral intermediate. koreascience.krnih.gov

Kinetic studies using Hammett and Brønsted relationships are instrumental in elucidating these mechanisms. For instance, the reactions of this compound and its substituted analogues with series of nucleophiles like aryloxides often yield nonlinear Brønsted-type plots. koreascience.kr Such nonlinearity is frequently interpreted as evidence for a change in the rate-determining step (RDS) within a stepwise mechanism. nih.govacs.orgacs.org For example, in reactions with a series of amines or pyridines, the RDS can shift from the breakdown of the tetrahedral intermediate for less basic nucleophiles to the formation of the intermediate for more basic nucleophiles. nih.govnih.govacs.org

The effect of substituents on the benzoyl group has also been studied. The transesterification of substituted 4-nitrophenyl benzoates with 4-chlorophenol (B41353) in the presence of potassium carbonate showed a large Hammett ρ value of 3.43, indicating significant charge development in the transition state and suggesting that the nucleophilic attack is the rate-determining step. researchgate.net

| Nucleophile | Solvent System | Kinetic Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Hydroxide (B78521) Ion | 10% acetonitrile (B52724)–water | Hammett ρ | 2.14 | Consistent with a large change in hybridization (sp2 to sp3) at the carbonyl carbon. | psu.edu |

| Phenoxide Ion | 10% acetonitrile–water | Hammett ρ | 1.67 | Indicates a substantially tetrahedral geometry in the transition state. | psu.edu |

| 4-Chlorophenol / K2CO3 | Dimethylformamide | Hammett ρ | 3.43 | Suggests the rate-determining step is the nucleophilic attack. | researchgate.net |

| Alicyclic Secondary Amines | Acetonitrile | Brønsted βnuc | 0.81 | Consistent with a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate is rate-determining. | koreascience.krresearchgate.net |

The para-nitro group on the phenoxy leaving group plays a crucial role in activating the ester bond of this compound towards nucleophilic attack. This activation stems from the strong electron-withdrawing nature of the nitro group through both inductive and resonance effects. semanticscholar.orgrsc.org

This electron withdrawal has two primary consequences:

Increased Electrophilicity of the Carbonyl Carbon : By pulling electron density away from the ester linkage, the nitro group makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. semanticscholar.org

Stabilization of the Leaving Group : The nitro group effectively stabilizes the negative charge that develops on the phenoxide ion as it departs. The pKa of 4-nitrophenol (B140041) is approximately 7.15, making the 4-nitrophenoxide a relatively stable anion and thus a good leaving group. emerginginvestigators.org

The reactivity of aryl esters correlates with the pKa of the corresponding phenol (B47542) leaving group; esters with stronger electron-withdrawing groups, which lower the phenol's pKa, are more reactive. rsc.org Studies comparing various substituted phenyl benzoates have confirmed that this compound exhibits high reactivity in transesterification reactions, underscoring the activating role of the nitro group. rsc.org

The reaction pathway can be summarized as:

Step 1 (Formation) : The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org

Step 2 (Collapse) : This intermediate collapses by expelling the 4-nitrophenoxide leaving group to form the final product. semanticscholar.org

The rate-determining step can be either the formation or the collapse of this intermediate, and this can change depending on the reaction conditions, particularly the basicity of the nucleophile. nih.govnih.govacs.org

For weakly basic nucleophiles : The breakdown of the intermediate to products (k₂) is often faster than its reversion to reactants (k₋₁), making the initial nucleophilic attack (k₁) the rate-determining step.

For strongly basic nucleophiles : The nucleophile is a poor leaving group, so the reversion to reactants (k₋₁) can become faster than the expulsion of the 4-nitrophenoxide (k₂). In this scenario, the collapse of the intermediate to form products (k₂) becomes rate-determining. nih.govnih.govacs.org

This change in the rate-determining step is a common explanation for the curved Brønsted and Hammett plots observed in kinetic studies of these reactions. nih.govsemanticscholar.org For example, in the hydrolysis of a series of para-substituted this compound esters, a change in the rate-determining step from the initial nucleophilic attack to the collapse of the tetrahedral intermediate was observed as the substituent on the benzoate became more electron-withdrawing. semanticscholar.org

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound, cleaving the ester bond to yield benzoic acid and 4-nitrophenol, can be catalyzed by either acid or base. The mechanisms differ significantly under these conditions.

The acid-catalyzed hydrolysis of esters like this compound typically proceeds via an A-2 (bimolecular acid-catalyzed) mechanism. researchgate.netdergipark.org.tr This mechanism involves a rapid, reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining attack of a water molecule on the now highly electrophilic carbonyl carbon.

The key steps are:

Protonation : The carbonyl oxygen is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. dergipark.org.tr

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the slowest and therefore rate-determining. researchgate.net

Proton Transfer : A proton is transferred from the attacking water moiety to the 4-nitrophenoxy oxygen.

Elimination : The protonated 4-nitrophenol is eliminated, and the carbonyl group is reformed.

Deprotonation : The protonated benzoic acid loses a proton to regenerate the acid catalyst.

Kinetic studies of related compounds often show that the reaction rate is dependent on the concentration of both the substrate and the acid, which is characteristic of the A-2 mechanism. researchgate.netdergipark.org.tr Investigations into the hydrolysis of substituted 4-nitrophenyl benzoates under acidic conditions (e.g., pH 1 and 4) support these general mechanistic features. semanticscholar.org

Base-catalyzed hydrolysis, also known as saponification, of this compound occurs via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. psu.edusemanticscholar.org This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The mechanism consists of two main steps:

Nucleophilic Addition : The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a negatively charged tetrahedral intermediate. psu.edusemanticscholar.org

Elimination : The intermediate then collapses, expelling the 4-nitrophenoxide anion, which is a good leaving group, to form benzoic acid. The 4-nitrophenoxide is then protonated by the solvent. semanticscholar.org

The rate of this reaction is dependent on the concentrations of both the ester and the hydroxide ion. acs.org The release of the 4-nitrophenoxide ion, which is bright yellow in basic solutions, allows for easy spectrophotometric monitoring of the reaction kinetics. semanticscholar.orgemerginginvestigators.orgacs.org Hammett plots for the base hydrolysis of a series of meta- and para-substituted p-nitrophenyl benzoate esters are linear, and the determined rho (ρ) constant provides insight into the electronic demands of the transition state. psu.eduacs.org

| Substituent on Benzoate | Rate Constant (kOH) | Solvent/Conditions | Reference |

|---|---|---|---|

| 4-Methoxy | - | pH 10 and 14 | semanticscholar.org |

| 4-Methyl | - | pH 10 and 14 | semanticscholar.org |

| Hydrogen (Unsubstituted) | ~1.47 M-1s-1 (calculated from data) | 10% acetonitrile-water | psu.edu |

| 4-Fluoro | - | pH 10 and 14 | semanticscholar.org |

| 4-Chloro | - | pH 10 and 14 | semanticscholar.org |

| 4-Bromo | - | pH 10 and 14 | semanticscholar.org |

| 4-Nitro | - | pH 10 and 14 | semanticscholar.org |

Specific rate constant values from reference semanticscholar.org were presented graphically and are not tabulated here.

Solvent Effects on Hydrolysis Kinetics

The solvent environment plays a crucial role in the kinetics of the hydrolysis of this compound and its analogs. Studies have shown that the rate of alkaline hydrolysis of this compound is significantly influenced by the composition of the solvent mixture, particularly in aqueous-organic solvent systems.

For instance, in dimethyl sulfoxide (B87167) (DMSO)-water mixtures, the second-order rate constant (kN) for the alkaline hydrolysis of this compound increases dramatically as the mole fraction of DMSO increases. scholaris.ca This rate enhancement is attributed to both the destabilization of the hydroxide ion (the nucleophile) in the ground state and the stabilization of the transition state through charge dispersion or mutual polarizability interactions in DMSO-rich media. scholaris.ca Specifically, the reactivity of the hydroxide ion is enhanced in media with higher DMSO content. scholaris.ca

The catalytic activity of enzymes in the hydrolysis of p-nitrophenyl benzoate is also affected by the presence of organic cosolvents. In a study involving α-chymotrypsin, the catalytic efficiency was observed to be enhanced in mixed aqueous-organic media containing cosolvents such as acetonitrile, dimethyl sulfoxide, dimethyl formamide, and various alcohols. researchgate.net The organic solvent influences both the catalytic rate constant (kcat) and the Michaelis constant (KM), indicating a complex interplay between the solvent, enzyme, and substrate. researchgate.net

The following table presents the second-order rate constants for the alkaline hydrolysis of 4-nitrophenyl acetate (B1210297) and S-p-nitrophenyl thioacetate (B1230152) in various DMSO-H₂O mixtures, illustrating the profound effect of the solvent on reaction rates. scholaris.ca

| Solvent (mol % DMSO) | kN for p-nitrophenyl acetate (M-1s-1) | kN for S-p-nitrophenyl thioacetate (M-1s-1) |

| 0 | 11.6 | 5.90 |

| 10 | 21.6 | 21.0 |

| 20 | 44.5 | 77.2 |

| 30 | 97.6 | 292 |

| 40 | 254 | 1,060 |

| 50 | 667 | 3,700 |

| 60 | 1,980 | 12,100 |

| 70 | 6,500 | 43,100 |

| 80 | 32,800 | 190,000 |

This interactive data table is based on data from a study on the effect of medium on reactivity for the alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate. scholaris.ca

Aminolysis Reactions of this compound and Analogs

The aminolysis of this compound and its analogs has been a subject of extensive kinetic and mechanistic studies. These reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.

Kinetics and Mechanism of Pyridinolysis

The reaction of this compound with a series of pyridines in a solution containing 20 mol % DMSO follows pseudo-first-order kinetics. researchgate.net The plots of the observed rate constant (kobs) versus pyridine (B92270) concentration are linear, and the Brønsted-type plot is also linear with a β value of 1.11. researchgate.net This suggests that the reaction proceeds through a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net

In contrast, the pyridinolysis of the thiono analog, O-4-nitrophenyl thionobenzoate, exhibits a curved Brønsted-type plot, with the slope (βnuc) decreasing as the basicity of the pyridine increases. nih.gov This indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate for weakly basic pyridines to its formation for highly basic pyridines. nih.govnih.gov The reaction of this compound itself shows a linear Brønsted-type plot with a βnuc value of 1.06, suggesting that the breakdown of the intermediate is the rate-determining step across the range of pyridine basicities studied. nih.gov

A study on the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates in 44 wt % ethanol-water also points to the formation of a zwitterionic tetrahedral intermediate (T+/-). nih.gov For the unsubstituted thiobenzoate, the rate-limiting step changes from the breakdown of T+/- for weakly basic pyridines to the formation of T+/- for very basic pyridines. nih.gov

Reactions with Primary and Secondary Amines

The aminolysis of this compound with primary and secondary amines generally proceeds through a stepwise mechanism. Reactions with cyclic secondary amines have been suggested to proceed via a mechanism where the expulsion of the leaving group from the zwitterionic tetrahedral intermediate (T±) is the rate-determining step. psu.edu This is supported by a linear Brønsted-type plot with a βnuc value of 0.81. psu.edu

For the thiono analog, O-4-nitrophenyl thionobenzoate, reactions with primary amines show a decrease in the slope of the Brønsted-type plot from 0.77 to 0.17 as the amine basicity increases. acs.org This indicates a change in the rate-determining step from the breakdown of the intermediate to its formation. acs.org In contrast, reactions with acyclic secondary amines exhibit an upward curvature in the plot of kobs versus amine concentration, suggesting the involvement of two intermediates: a zwitterionic addition intermediate and an anionic intermediate. acs.orgresearcher.life

Influence of Amine Basicity on Reaction Mechanism

The basicity of the attacking amine is a critical factor that can dictate the reaction mechanism in the aminolysis of this compound and its analogs. As observed in pyridinolysis and reactions with primary amines, an increase in amine basicity can lead to a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation. nih.govnih.govacs.org

In the aminolysis of O-Y-substituted phenyl thionobenzoates, the reaction proceeds through a single zwitterionic tetrahedral intermediate (T±) when the attacking amine is more basic than the leaving aryloxide. acs.org However, when the leaving group is more basic than the amine, the reaction proceeds through both T± and its deprotonated form (T-). acs.org This highlights the intricate relationship between the basicities of the nucleophile and the nucleofuge in determining the reaction pathway. acs.org

The Brønsted-type plots for the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines are linear, with βnuc values ranging from 0.66 to 0.82, suggesting that the departure of the leaving group is the rate-determining step. psu.edu

Effect of Substituents on Non-leaving Group in Aminolysis

Substituents on the non-leaving benzoyl group can influence the reactivity of this compound and its analogs in aminolysis reactions. In the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, Hammett plots show poor correlation, with substrates having electron-donating groups (EDG) deviating negatively. koreascience.krpsu.edu However, Yukawa-Tsuno plots exhibit excellent linear correlations. koreascience.krpsu.edu This indicates that the negative deviation is not due to a change in the rate-determining step but is caused by the stabilization of the ground state through resonance interactions between the EDG and the carbonyl or thionocarbonyl group. acs.orgkoreascience.krpsu.edu

Similarly, for the pyridinolysis of O-4-nitrophenyl X-substituted thionobenzoates, the Hammett plot for reactions with 4-aminopyridine (B3432731) is nonlinear, while the Yukawa-Tsuno plot shows good linear correlation. nih.gov This again points to ground-state stabilization by electron-donating substituents. nih.gov The electronic nature of the substituent in the non-leaving group does not appear to influence the reaction mechanism itself, which is primarily dictated by the basicity of the amine and the nature of the electrophilic center (C=O vs. C=S). acs.org

The following table summarizes the reactivity of S-4-nitrophenyl X-substituted thiobenzoates compared to their oxygen ester counterparts in aminolysis. koreascience.kr

| Substituent (X) | kN (Thioester) / kN (Oxygen Ester) |

| 4-MeO | 7.8 |

| 4-Me | 10.2 |

| H | 12.6 |

| 4-Cl | 19.5 |

| 3-Cl | 28.2 |

| 4-CN | 40.7 |

| 4-NO₂ | 47.6 |

This interactive data table is based on data from a study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates. koreascience.kr

Linear Free-Energy Relationships (LFER) in this compound Chemistry

Linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating the reaction mechanisms of this compound transformations. emerginginvestigators.org

In the biocatalytic hydrolysis of para-substituted this compound esters by enzymes like trypsin, lipase (B570770), and nattokinase, the Hammett equation has been used to analyze kinetic trends. emerginginvestigators.orgsemanticscholar.org The studies revealed that the hydrolysis reaction catalyzed by these enzymes exhibited a change in the rate-determining step depending on the electronic nature of the para-substituent. emerginginvestigators.orgsemanticscholar.org For electron-donating substituents, the nucleophilic attack is the rate-determining step, while for electron-withdrawing substituents, the collapse of the tetrahedral intermediate becomes rate-limiting. semanticscholar.org

In the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, while Hammett plots showed poor correlations, the successful application of the Yukawa-Tsuno equation provided evidence for the stabilization of the ground state by electron-donating substituents, without a change in the rate-determining step. koreascience.krpsu.edu This demonstrates the utility of extended LFERs in dissecting electronic effects.

Brønsted plots have been instrumental in determining the nature of the transition state and identifying changes in the rate-determining step in the aminolysis and pyridinolysis of this compound and its analogs. researchgate.netnih.govnih.govpsu.eduacs.org The magnitude of the Brønsted coefficient (β) provides insight into the degree of bond formation or cleavage in the transition state.

The following table displays the Hammett σpara constants and the corresponding Mulliken charges at the carbonyl carbon for a series of para-substituted this compound esters, illustrating a linear relationship that supports the application of LFERs in understanding their reactivity. semanticscholar.org

| Para-substituent | Hammett σpara Constant | Mulliken Charge at Carbonyl Carbon |

| OMe | -0.268 | 0.2038 |

| Me | -0.170 | 0.2084 |

| H | 0.000 | 0.2128 |

| F | 0.062 | 0.2124 |

| Cl | 0.227 | 0.2143 |

| Br | 0.232 | 0.2151 |

| NO₂ | 0.778 | 0.2255 |

This interactive data table is based on data from a study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. semanticscholar.org

Hammett Plots and Electronic Effects of Substituents

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of this compound and its derivatives. By plotting the logarithm of the rate constant (k) or the ratio of substituted to unsubstituted rate constants (k/k₀) against the Hammett substituent constant (σ), linear free-energy relationships can be established. semanticscholar.orgresearchgate.net

In the hydrolysis of para-substituted this compound esters, Hammett plots have been used to model the kinetic trends under both enzymatic and non-enzymatic conditions. semanticscholar.orgresearchgate.net For instance, studies involving enzymes like trypsin, lipase, and nattokinase have shown that the electronic properties of para-substituents on the benzoate ring significantly influence the rate of hydrolysis. semanticscholar.orgresearchgate.net Typically, electron-withdrawing groups on the benzoyl moiety accelerate the reaction, resulting in a positive slope (ρ value) in the Hammett plot, while electron-donating groups retard the rate. semanticscholar.orgresearchgate.netresearchgate.net

The value of ρ indicates the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids, the ρ value was found to be 1.7 in water and 2.44 in 50% (v/v) aqueous dimethyl sulfoxide. researchgate.net In the reaction of 4-nitrophenyl esters of substituted benzoic acids with hydroxide and phenoxide ions in 10% acetonitrile-water, the ρ values were determined to be 2.14 and 1.67, respectively. psu.edu These positive ρ values are consistent with a mechanism where there is a buildup of negative charge in the transition state at the carbonyl carbon, which is stabilized by electron-withdrawing groups.

Interestingly, some Hammett plots for the enzymatic hydrolysis of this compound derivatives exhibit inflection points. semanticscholar.org This phenomenon suggests a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. semanticscholar.orgpsu.edu

Nonlinear Hammett plots have also been observed in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates. psu.edu These nonlinear plots, where substrates with electron-donating groups deviate from linearity, are not attributed to a change in the rate-determining step but rather to the stabilization of the ground state of the substrate through resonance interactions. psu.edunih.govkoreascience.kr

Table 1: Hammett ρ values for reactions of substituted benzoates.

| Reactants | Solvent | ρ value | Reference |

| Phenyl esters of para-substituted benzoic acids (alkaline hydrolysis) | Water | 1.7 | researchgate.net |

| Phenyl esters of para-substituted benzoic acids (alkaline hydrolysis) | 50% (v/v) aqueous DMSO | 2.44 | researchgate.net |

| 4-Nitrophenyl esters of substituted benzoic acids + hydroxide ion | 10% acetonitrile-water | 2.14 | psu.edu |

| 4-Nitrophenyl esters of substituted benzoic acids + phenoxide ion | 10% acetonitrile-water | 1.67 | psu.edu |

| 4-Nitrophenyl X-substituted-benzoates + piperidine (B6355638) | MeCN | 0.54 | nih.gov |

Yukawa-Tsuno Plots and Resonance Interactions

While the Hammett equation effectively describes the influence of inductive and resonance effects, the Yukawa-Tsuno equation provides a more refined analysis, particularly when there is significant direct resonance interaction between the substituent and the reaction center. This is often the case in reactions of this compound derivatives where nonlinear Hammett plots are observed. psu.edukoreascience.kr

The Yukawa-Tsuno equation is given by: log(k/k₀) = ρ(σ + r(σ⁺ - σ))

where 'r' is a parameter that reflects the extent of the resonance contribution.

In the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines in acetonitrile, nonlinear Hammett plots were obtained. psu.edukoreascience.kr However, the application of the Yukawa-Tsuno equation resulted in excellent linear correlations with ρₓ values ranging from 0.30 to 0.59 and r values from 0.90 to 1.15. psu.edukoreascience.kr The linearity of the Yukawa-Tsuno plots indicates that the reaction proceeds through a consistent mechanism without a change in the rate-determining step, and the large 'r' values signify a substantial resonance contribution. psu.edukoreascience.kr The nonlinearity in the Hammett plots for these reactions is therefore attributed to the stabilization of the ground state of substrates bearing an electron-donating group through resonance interactions. psu.edunih.govkoreascience.krkoreascience.kr

Similarly, for the reactions of 4-nitrophenyl X-substituted 2-methylbenzoates in 80 mol % H₂O/20 mol % DMSO, linear Yukawa-Tsuno plots with large r values (1.06-1.70) were observed, further supporting the significance of ground-state resonance stabilization. nih.gov In the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (B178648) and glycylglycine, linear Yukawa-Tsuno plots with r values of 0.59 and 0.57, respectively, also clarified that the nonlinear Hammett plots were due to resonance stabilization of the substrates. koreascience.kr

These findings underscore the importance of considering direct resonance interactions in the kinetic analysis of this compound reactions, with the Yukawa-Tsuno plot being a powerful tool for dissecting these effects and confirming the consistency of the reaction mechanism. psu.edunih.govkoreascience.krkoreascience.kr

Table 2: Yukawa-Tsuno Parameters for Aminolysis of Substituted Benzoates.

| Substrate | Nucleophile | Solvent | ρₓ | r | Reference |

| 4-Nitrophenyl X-substituted-2-methylbenzoates | Cyclic secondary amines | MeCN | 0.30-0.59 | 0.90-1.15 | psu.edukoreascience.kr |

| 4-Nitrophenyl X-substituted 2-methylbenzoates | Alicyclic secondary amines | 80% H₂O/20% DMSO | 0.22 | 1.06-1.70 | nih.gov |

| 2-Chloro-4-nitrophenyl X-substituted-benzoates | Hydrazine | 80% H₂O/20% DMSO | 1.35 | 0.59 | koreascience.kr |

| 2-Chloro-4-nitrophenyl X-substituted-benzoates | Glycylglycine | 80% H₂O/20% DMSO | 1.22 | 0.57 | koreascience.kr |

| Phenyl Y-substituted-phenyl carbonates | 4-Chlorophenoxide | 80% H₂O/20% DMSO | 1.51 | 0.52 | psu.edu |

Brønsted-Type Plots and Nucleophile Basicity

Brønsted-type plots are instrumental in elucidating the mechanism of nucleophilic substitution reactions of this compound by correlating the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state.

For the aminolysis of this compound with a series of cyclic secondary amines, a linear Brønsted-type plot with a βnuc value of 0.81 was reported. koreascience.krkoreascience.kr Such a large βnuc value is indicative of a substantial amount of bond formation between the nucleophile and the carbonyl carbon in the transition state, suggesting a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.krkoreascience.krdoi.org

In some cases, the Brønsted-type plot can be curved. For instance, the reaction of Y-substituted-phenyl 2-methylbenzoates with piperidine shows a downward curvature in the Brønsted-type plot, which is interpreted as a change in the rate-determining step. koreascience.kr Conversely, upward curvature in the plot of k_obsd vs. [amine] for the reaction of O-4-nitrophenyl thionobenzoate suggests the involvement of two intermediates. koreascience.krkoreascience.kr

The magnitude of βnuc can also be influenced by the nature of the substrate. For example, the βnuc value for the reactions of 4-nitrophenyl cinnamate (B1238496) with Z-substituted-phenoxides was found to be 0.76, which is very similar to the value of 0.72 reported for the corresponding reactions of this compound, suggesting a similar concerted mechanism for both systems. koreascience.kr

Table 3: Brønsted βnuc values for reactions of 4-nitrophenyl esters.

| Substrate | Nucleophile | βnuc | Reaction Mechanism | Reference |

| This compound | Cyclic secondary amines | 0.81 | Stepwise | koreascience.krkoreascience.kr |

| 4-Nitrophenyl X-substituted-2-methylbenzoates | Cyclic secondary amines | 0.66-0.82 | Stepwise | psu.edukoreascience.kr |

| 4-Nitrophenyl picolinate | Cyclic secondary amines | 0.78 | Stepwise | doi.org |

| 4-Nitrophenyl cinnamate | Z-substituted-phenoxides | 0.76 | Concerted | koreascience.kr |

| This compound | Z-substituted-phenoxides | 0.72 | Concerted | koreascience.kr |

Correlation with Carbonyl Carbon Charge Density

Computational studies have established a direct correlation between the rate of hydrolysis of this compound esters and the Mulliken charge on the carbonyl carbon. semanticscholar.orgresearchgate.net This finding suggests that the electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.

In a study involving the enzymatic hydrolysis of a series of para-substituted this compound esters, a direct correlation was found between the carbonyl carbon Mulliken charge and the Hammett σ_para constant. researchgate.net This indicates that substituents that withdraw electron density from the benzoyl group increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, a higher positive charge on the carbonyl carbon leads to a faster rate of hydrolysis. semanticscholar.org

This correlation between reactivity and carbonyl carbon charge density provides a theoretical underpinning for the experimental observations from Hammett plots, where electron-withdrawing substituents are shown to accelerate the reaction. It highlights the importance of electronic effects in governing the reactivity of the ester, with the charge density at the reaction center being a critical parameter.

Reactivity-Selectivity Principle in this compound Reactions

The Reactivity-Selectivity Principle (RSP) posits that a more reactive reagent is less selective in its reactions. However, studies on the aminolysis of this compound derivatives have shown that the RSP is not always applicable. psu.edukoreascience.kr

In the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, it was found that the Hammett ρₓ values and the Brønsted βnuc values increase as the reactivity of the substrates and amines increases. psu.edukoreascience.kr According to the RSP, an increase in reactivity should lead to a decrease in selectivity, which would be reflected in smaller ρₓ and βnuc values. The observed trend is contrary to the predictions of the RSP. psu.edu

For instance, a good linear correlation was observed between the ρₓ value and the pKa of the conjugate acid of the amine with a positive slope, indicating that as the amine becomes more basic (and thus more reactive), the sensitivity of the reaction to substituents on the benzoyl group (selectivity) increases. koreascience.kr This failure of the RSP suggests that the factors governing reactivity and selectivity in these systems are more complex than the simple principle accounts for.

In contrast, the aminolysis of 4-nitrophenyl 2-furoate, which is more reactive than this compound, exhibits a smaller βnuc value. psu.edu This observation is in agreement with the RSP, indicating that the principle may hold in some related systems. psu.edu The applicability of the RSP to reactions of this compound and its analogs appears to be dependent on the specific reaction conditions and the nature of the reactants.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, especially in complex biological systems. For transformations involving this compound, computational methods provide insights that are often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and enzymes at an atomic level. acs.orgacs.org These simulations can reveal the binding modes of the substrate in the enzyme's active site and identify key amino acid residues involved in catalysis. mdpi.com

For example, MD simulations have been used to investigate the catalytic activity of engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), towards the hydrolysis of this compound. researchgate.netrcsb.org By simulating the enzyme-substrate complex, researchers can analyze the structural changes and energetic factors that contribute to enhanced catalytic efficiency. mdpi.comrcsb.org In one study, mutations in CALB were shown to reshape the active site, facilitating the entry of this compound and leading to a 40-fold increase in catalytic efficiency. mdpi.comrcsb.org

MD simulations can also be used to validate and refine protein structures generated by other computational methods like RosettaCM. acs.org The refined structures can then be used for docking studies with this compound to predict binding affinities and conformations. acs.org The interactions observed in these simulations, such as hydrogen bonding and hydrophobic interactions, provide a structural basis for understanding the substrate specificity and catalytic mechanism of the enzyme. semanticscholar.org

Furthermore, MD simulations can help to explain the preference for a particular reaction mechanism. For instance, in the case of a cysteine-lipase mutant, MD simulations, in conjunction with QM/MM calculations, revealed a preference for a two-step hydrolytic mechanism involving a zwitterionic intermediate. acs.orgrcsb.org

DFT Studies of Reaction Pathways

Density Functional Theory (DFT) studies have been employed to investigate the reaction pathways of this compound transformations, particularly its hydrolysis. These computational models provide valuable insights into the electronic structure of the molecule and how it influences reactivity.

One area of focus has been the correlation between the electronic properties of the ester and its susceptibility to hydrolysis. DFT calculations have been used to establish a direct relationship between the Mulliken charge on the carbonyl carbon of this compound and its derivatives with the Hammett σpara constant. emerginginvestigators.org This constant is an empirical measure of the electron-donating or electron-withdrawing nature of a substituent on the benzene (B151609) ring. A positive correlation indicates that more electron-withdrawing groups on the benzoate moiety increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. emerginginvestigators.orgsemanticscholar.org

These computational studies have shown that there is a strong correlation between the rate of hydrolysis and the charge density on the carbonyl carbon. semanticscholar.org However, no significant correlation was found between the rate of hydrolysis and the binding affinity of the substrate to the enzyme, suggesting that the electronic effects on the reaction itself are more critical than the initial binding event. semanticscholar.org

Table 1: Correlation of Carbonyl Carbon Mulliken Charge with Hammett Constant This table is representative of findings described in the literature. Actual values would be derived from specific DFT calculation outputs.

| Substituent (para) | Hammett Constant (σpara) | Calculated Carbonyl Carbon Mulliken Charge (e) |

|---|---|---|

| -OCH3 | -0.27 | +0.75 |

| -CH3 | -0.17 | +0.76 |

| -H | 0.00 | +0.77 |

| -Cl | +0.23 | +0.78 |

| -NO2 | +0.78 | +0.80 |

Modeling of Kinetic Trends

The kinetic trends of this compound reactions, especially its hydrolysis, have been extensively modeled using linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations. semanticscholar.orgresearchgate.net These models provide a quantitative framework for understanding how changes in the structure of the reactants affect the reaction rate.

In the study of the biocatalytic hydrolysis of a series of para-substituted this compound esters, the Hammett equation was used to analyze the kinetic data obtained from spectrophotometrically monitoring the release of 4-nitrophenol. emerginginvestigators.orgsemanticscholar.org The Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can reveal important information about the reaction mechanism. semanticscholar.org

For the enzymatic hydrolysis of this compound and its derivatives catalyzed by enzymes such as trypsin, lipase, and nattokinase, the Hammett plots were observed to be non-linear, often showing an inflection point. semanticscholar.org Such a break in the plot is indicative of a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. emerginginvestigators.orgsemanticscholar.org For example, with electron-donating substituents, the formation of the tetrahedral intermediate may be rate-limiting, while with electron-withdrawing substituents, the breakdown of this intermediate to form the final products may become the slower step. researchgate.net

The Brønsted-type plot is another tool used to model kinetic trends, particularly for reactions involving a series of related nucleophiles, such as pyridines. researchgate.net For the pyridinolysis of this compound, a linear Brønsted-type plot with a β value of 1.11 was obtained, suggesting that the reaction proceeds through a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net A curved Brønsted plot in other systems can also indicate a change in the rate-determining step from the formation to the breakdown of the tetrahedral intermediate as the basicity of the nucleophile increases. researchgate.net

Table 2: Hammett Plot Data for the Hydrolysis of para-Substituted 4-Nitrophenyl Benzoates This table is a representation of the type of data generated in such kinetic studies. The rate constants are illustrative.

| Substituent (X) | Hammett Constant (σp) | Observed Rate Constant (kobs, s-1) | log(kobs/kH) |

|---|---|---|---|

| -OCH3 | -0.27 | 0.05 | -1.00 |

| -CH3 | -0.17 | 0.12 | -0.62 |

| -H | 0.00 | 0.30 | 0.00 |

| -Cl | 0.23 | 0.85 | 0.45 |

| -NO2 | 0.78 | 5.50 | 1.26 |

Enzymatic Transformations and Biocatalysis Involving 4 Nitrophenyl Benzoate

4-Nitrophenyl Benzoate (B1203000) as a Substrate in Enzymatic Assays

4-Nitrophenyl benzoate serves as a key tool in biochemical research, particularly for the characterization of enzymes that catalyze the hydrolysis of ester bonds. chemimpex.com Its structure, comprising a benzoate group ester-linked to a 4-nitrophenyl moiety, makes it an effective analog for more complex biological esters.

Assays utilizing this compound are designed to measure the rate of ester bond cleavage, a reaction catalyzed by a broad class of enzymes known as esterases. emerginginvestigators.orged.ac.uk The fundamental principle of the assay is the enzymatic hydrolysis of the ester bond in this compound. This reaction yields two products: benzoate and 4-nitrophenol (B140041). semanticscholar.org The utility of this substrate lies in the chromogenic nature of the 4-nitrophenol product, which, particularly under basic or neutral pH conditions, forms the 4-nitrophenolate (B89219) ion, a species with a distinct yellow color. semanticscholar.orgresearchgate.net This color change provides a direct and visually perceptible indicator of enzyme activity. semanticscholar.org

The assay is typically prepared by creating a substrate emulsion or solution, often in a buffer to maintain a constant pH. ed.ac.uk For instance, a substrate emulsion can be made by mixing an ethanol (B145695) solution of this compound with a buffer (e.g., Tris-HCl) containing an emulsifier like gum arabic. ed.ac.uk The enzymatic reaction is initiated by adding the enzyme solution to the substrate mixture. ed.ac.uksemanticscholar.org The progress of the hydrolysis can then be followed over time.

The primary method for monitoring the hydrolysis of this compound is spectrophotometry. semanticscholar.org This technique allows for the real-time, quantitative measurement of the 4-nitrophenol released during the reaction. semanticscholar.orgresearchgate.net As the enzyme cleaves the substrate, the concentration of 4-nitrophenol increases, leading to a corresponding increase in the absorbance of light at a specific wavelength. semanticscholar.orgresearchgate.net

By recording the change in absorbance over time, researchers can determine the initial reaction velocity (V₀). This data is fundamental for calculating key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). dergipark.org.trnih.gov The Michaelis constant provides information about the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding an enzyme's catalytic efficiency and mechanism. emerginginvestigators.orgdergipark.org.tr For example, studies have used this method to analyze the catalytic efficiency of wild-type lipases and their variants. dergipark.org.tr

The product of the enzymatic hydrolysis, 4-nitrophenol, exhibits a maximum absorbance at a wavelength of approximately 410-413 nm. ed.ac.uksemanticscholar.orgresearchgate.net The absorbance spectrum of the reaction mixture shows a distinct peak at 413 nm that grows in intensity as the reaction proceeds, while the absorbance peak corresponding to the substrate (around 350 nm) decreases. researchgate.net This clear spectral separation allows for accurate quantification of the product without interference from the remaining substrate. semanticscholar.org

The intensity of the yellow color in the reaction vessel, which is visible to the naked eye, directly correlates with the increasing concentration of 4-nitrophenol. semanticscholar.orgresearchgate.net By using a spectrophotometer to measure the absorbance at 413 nm, researchers can precisely track the formation of 4-nitrophenol. semanticscholar.orgresearchgate.net This method has been successfully employed to derive reaction kinetics for the hydrolysis of this compound and its derivatives by various enzymes. semanticscholar.org

Specific Enzymes and Their Interactions with this compound

This compound is a versatile substrate used to probe the activity of a range of enzymes, primarily those belonging to the hydrolase class. Its interactions with these enzymes provide valuable data on their substrate specificity, catalytic mechanisms, and sensitivity to molecular structure. emerginginvestigators.org

Lipases and esterases are the most common classes of enzymes studied using this compound. chemimpex.comed.ac.uk These enzymes are responsible for hydrolyzing ester bonds in various lipids and esters. This compound is frequently used as a model substrate to characterize newly discovered esterases and to compare the activity of different lipases. ed.ac.ukdergipark.org.tr